molecular formula C14H12F2O2 B6304249 3-Benzyloxy-2,6-difluorobenzyl alcohol CAS No. 1826110-02-4

3-Benzyloxy-2,6-difluorobenzyl alcohol

Cat. No.: B6304249
CAS No.: 1826110-02-4
M. Wt: 250.24 g/mol
InChI Key: FSQJCQOKVDNXJB-UHFFFAOYSA-N
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Properties

IUPAC Name

(2,6-difluoro-3-phenylmethoxyphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F2O2/c15-12-6-7-13(14(16)11(12)8-17)18-9-10-4-2-1-3-5-10/h1-7,17H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSQJCQOKVDNXJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C(=C(C=C2)F)CO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyloxy-2,6-difluorobenzyl alcohol typically involves the reaction of 2,6-difluorobenzyl alcohol with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Benzyloxy-2,6-difluorobenzyl alcohol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields aldehydes or carboxylic acids, while reduction can produce benzyl ethers .

Scientific Research Applications

3-Benzyloxy-2,6-difluorobenzyl alcohol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Benzyloxy-2,6-difluorobenzyl alcohol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions and interactions with biological molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Difluorobenzyl alcohol
  • 2,6-Difluorobenzyl alcohol
  • 3-Benzyloxybenzyl alcohol

Uniqueness

3-Benzyloxy-2,6-difluorobenzyl alcohol is unique due to the presence of both benzyloxy and difluorobenzyl groups, which confer distinct chemical and physical properties. These properties make it a valuable compound for various research and industrial applications .

Biological Activity

3-Benzyloxy-2,6-difluorobenzyl alcohol (CAS Number: 1826110-02-4) is a synthetic organic compound classified under benzyl alcohols. It features a unique structure with two fluorine atoms on the benzene ring and a benzyloxy group attached at the third position. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry.

Chemical Structure

  • Chemical Formula: C₁₄H₁₂F₂O₂
  • Molecular Weight: 250.24 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The presence of the benzyloxy and difluorobenzyl groups allows for diverse chemical interactions, which may influence enzyme activity and other biochemical pathways.

Research Findings

  • Antimicrobial Activity :
    • A study evaluated the antimicrobial properties of derivatives related to this compound against various bacterial strains including E. coli and B. subtilis. The results indicated significant activity, suggesting potential therapeutic applications in treating infections caused by these pathogens .
  • Antitubercular Activity :
    • Compounds derived from similar structures showed promising antitubercular activity against M. tuberculosis H37Rv. The structure–activity relationship (SAR) studies revealed that modifications to the benzyloxy group could enhance activity significantly, with some derivatives exhibiting MIC values lower than established antitubercular drugs like pyrazinamide .
  • Oxidation Studies :
    • The oxidation of benzyl alcohols, including derivatives like this compound, has been studied extensively. Catalysts such as RuV=O3+ have shown enhanced catalytic activity for oxidation reactions involving benzyl alcohols, leading to the formation of various products including aldehydes and acids .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (µM)Activity Type
This compound derivative57.73Antitubercular
4-Chlorobenzyloxy derivative6.68Antitubercular
Streptomycin15.62Control
Fluconazole7.81Control

This table summarizes the minimum inhibitory concentrations (MIC) of various compounds against M. tuberculosis, demonstrating the potential effectiveness of modified derivatives of this compound.

Applications in Drug Development

Due to its structural properties and biological activities, this compound is being explored as a building block in drug development. Its ability to interact with specific biological targets makes it a candidate for further research into therapeutic agents for infectious diseases.

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